molecular formula C9H14O6 B13393168 (3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid

(3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid

Cat. No.: B13393168
M. Wt: 218.20 g/mol
InChI Key: BTFKDZSYIKUCGF-ABLAFXCMSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C9H14O6

Molecular Weight

218.20 g/mol

IUPAC Name

(3aR,6aS)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid

InChI

InChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11)/t4-,5?,6-,8?/m1/s1

InChI Key

BTFKDZSYIKUCGF-ABLAFXCMSA-N

Isomeric SMILES

CC1(O[C@H]2[C@@H](O1)C(OC2C(=O)O)OC)C

Canonical SMILES

CC1(OC2C(O1)C(OC2C(=O)O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid typically involves the protection of the hydroxyl groups of ribose followed by methylation and subsequent oxidation. One common method starts with methyl-2,3-O-isopropylidene-beta-D-ribofuranoside, which is then oxidized to form the desired product .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid involves its role as an intermediate in biochemical pathways. It interacts with various enzymes and molecular targets, facilitating the synthesis of biologically active compounds. The specific pathways and targets depend on the context of its use, particularly in pharmaceutical applications.

Comparison with Similar Compounds

Uniqueness: 2,3-O-Isopropylidene-1-O-methyl-D-ribosic acid is unique due to its specific structure, which allows it to serve as a versatile intermediate in the synthesis of various biologically active compounds. Its protective isopropylidene group and methylation make it particularly useful in synthetic organic chemistry.

Biological Activity

(3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid (CAS Number: 54622-95-6) is an organic compound that has garnered interest due to its potential biological activities. This article reviews the compound's properties, biological activities, and relevant research findings.

The molecular formula of (3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid is C₉H₁₄O₆. It has a molar mass of approximately 218.20 g/mol. The compound exhibits the following physical properties:

PropertyValue
Boiling Point341.6 °C
Melting Point129–130 °C
Density1.34 g/cm³
SolubilitySoluble in methanol

Biological Activity

Research indicates that (3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid may exhibit various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound could serve as a precursor for antibiotic vectors. Its structure allows it to be conjugated with azide-functionalized antibiotics, enhancing their efficacy against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .
  • Metal Chelation : The compound's catechol-like structure suggests potential metal-chelating properties. This can be significant in developing siderophore vectors that facilitate iron uptake in bacteria .
  • Pharmacological Potential : The compound's solubility profile indicates a favorable absorption characteristic, which is crucial for oral bioavailability. The calculated Log P values suggest that it may be suitable for further pharmacological studies .

Case Studies and Research Findings

Several studies have explored the biological implications of (3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid:

  • Study on Antibiotic Vectors : A study published in 2014 demonstrated that derivatives of this compound could be utilized as vectors in antibiotic Trojan horse strategies. By conjugating these compounds with antibiotics, researchers observed enhanced bacterial uptake and effectiveness against resistant strains .
  • Iron Uptake Mechanism : Research has indicated that compounds with similar structures promote iron uptake in pathogenic bacteria through chelation mechanisms. This highlights the potential application of (3aS,6aR)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxylic acid in developing new antimicrobial therapies .

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